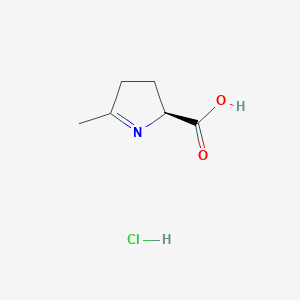

(2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride

Description

Properties

Molecular Formula |

C6H10ClNO2 |

|---|---|

Molecular Weight |

163.60 g/mol |

IUPAC Name |

(2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C6H9NO2.ClH/c1-4-2-3-5(7-4)6(8)9;/h5H,2-3H2,1H3,(H,8,9);1H/t5-;/m0./s1 |

InChI Key |

FUUDIAWJUMPFSD-JEDNCBNOSA-N |

Isomeric SMILES |

CC1=N[C@@H](CC1)C(=O)O.Cl |

Canonical SMILES |

CC1=NC(CC1)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from 3,4-dihydro-2H-pyrrole-2-carboxylic acid

A straightforward approach involves the reaction of 3,4-dihydro-2H-pyrrole-2-carboxylic acid with hydrochloric acid to form the hydrochloride salt of the 5-methyl derivative. This method requires controlled acidic conditions to ensure the formation of the desired stereoisomer and salt form, which enhances stability and crystallinity for industrial handling. Purification is typically achieved by recrystallization or chromatography to obtain high purity product suitable for research or industrial use.

Hydrogenation and Cyclization of Nitro Ketones

This method starts from nitro ketones derived from ketones, aldehydes, and nitroalkanes. The process involves hydrogenation to reduce the nitro group followed by intramolecular cyclization to form the pyrrole ring system. This route is advantageous for its ability to introduce the methyl substituent at the 5-position during the cyclization step. Metal catalysts such as palladium or nickel are often employed under hydrogen atmosphere. The reaction conditions are optimized for yield and purity, making it suitable for scale-up.

Condensation of Carboxylic Acids with Amines Followed by Acid-Mediated Cyclization

Another synthetic route involves the condensation of suitably substituted carboxylic acids with amines such as 2,4,4-trimethoxybutan-1-amine. This intermediate undergoes acid-mediated cyclization to form the pyrrole ring. This method allows for the introduction of functional groups and stereochemistry control. The hydrochloride salt form can be obtained by subsequent treatment with hydrochloric acid.

Multi-Step Protecting Group Strategy (Patent-Based Synthesis)

Advanced synthetic routes described in patent literature utilize protecting groups such as tert-butoxycarbonyl (Boc) to control regio- and stereochemistry during the synthesis of pyrrolidine-2-carboxylic acid derivatives, including methyl-substituted analogs. The process involves:

- Formation of Boc-protected intermediates.

- Low-temperature lithiation with strong bases (e.g., LHMDS or LDA) at -78°C.

- Formylation using acetic formic anhydride.

- Deprotection with trifluoroacetic acid (TFA).

- Purification by column chromatography.

This method achieves high yields (approximately 75-83%) with excellent stereochemical purity, making it suitable for pharmaceutical intermediate synthesis.

Industrial Scale Considerations

Industrial production often optimizes the above methods by:

- Using environmentally benign solvents like ethanol or methanol.

- Employing alkali metal hydroxides (e.g., lithium hydroxide) for hydrolysis steps.

- Conducting reactions at moderate temperatures (40–70°C) for 5–10 hours to ensure completion.

- Isolating the product as hydrochloride salt to improve stability and handling.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Acidification with HCl | 3,4-dihydro-2H-pyrrole-2-carboxylic acid + HCl | Moderate | Simple, direct salt formation | Requires pure starting acid, stereocontrol needed |

| Hydrogenation & Cyclization | Nitro ketones, metal catalyst, H2 | High | Efficient ring formation, scalable | Requires hydrogenation setup |

| Condensation & Acid Cyclization | Carboxylic acids + amines + acid | Moderate | Functional group tolerance | Multi-step, purification needed |

| Protecting Group Strategy (Patent) | Boc-protected intermediates, LHMDS/LDA, TFA | 75-83 | High stereochemical purity | Multi-step, costly reagents |

| Industrial Hydrolysis & Salt Formation | Alkali hydroxides, acidic salt formation | High | Scalable, environmentally friendly | Requires optimization for purity |

Chemical Reactions Analysis

Types of Reactions

(2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives, while reduction can produce more saturated pyrrolidine compounds. Substitution reactions can result in various functionalized derivatives depending on the nucleophile used .

Scientific Research Applications

(2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of (2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Features

The compound’s dihydro-pyrrole core distinguishes it from fully saturated (pyrrolidines) or fully aromatic (pyrroles) analogues. Key structural comparisons include:

Table 1: Structural Comparison of Selected Pyrrole Derivatives

Key Observations :

- Saturation and Reactivity : The dihydro-pyrrole core in the target compound offers intermediate reactivity compared to fully saturated (e.g., 5-methyl-2-pyrrolidone) or aromatic systems (e.g., pyrrolo-pyridines) .

- Functional Groups : The hydrochloride salt improves aqueous solubility compared to free carboxylic acids (e.g., compounds in ) .

- Stereochemistry : The S-configuration at C2 may influence binding affinity in chiral environments, contrasting with racemic mixtures like methyl 3,3-dimethyl-2,4-dihydropyrrole-5-carboxylate .

Key Findings :

- Synthesis Efficiency : High yields (71–95%) for pyrrolo-pyridine derivatives () suggest robust synthetic routes, while the target compound’s yield remains unreported .

- Pharmacological Utility: The target compound’s carboxylic acid group and stereochemistry align with bioactive molecules (e.g., pimobendan’s pyridazinone moiety in ), though direct activity data are lacking .

- Safety: The target compound’s hazards may parallel (2S)-2,5-diaminopentanamide dihydrochloride (), where toxicological properties are understudied .

Biological Activity

(2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride, also known as 5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride, is an organic compound with significant biological activity. This compound is a derivative of pyrrole and has garnered attention due to its potential roles in various biochemical pathways and therapeutic applications.

- Molecular Formula : C6H10ClNO2

- Molecular Weight : 127.14 g/mol

- CAS Number : 38228-01-2

Biochemical Role

This compound is involved in the metabolism of amino acids, particularly proline and arginine. Its conjugate base, 1-pyrroline-5-carboxylate (P5C), plays a crucial role in the biosynthesis and degradation of these amino acids, which are vital for protein synthesis and various metabolic processes .

The biological activity of (2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride primarily stems from its ability to act as an intermediate in several enzymatic reactions. It participates in:

- Biosynthesis of Proline : The compound is involved in the conversion of glutamate to proline through a series of enzymatic reactions.

- Arginine Metabolism : It also plays a role in the metabolic pathways that convert proline into arginine, which is crucial for cellular functions such as nitric oxide production.

Antioxidant Properties

Research indicates that compounds related to (2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid exhibit antioxidant properties. These properties are beneficial in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Neuroprotective Effects

Studies have shown that derivatives of this compound may have neuroprotective effects. They can potentially mitigate neuronal damage caused by oxidative stress and inflammation, suggesting their use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity

Some research has indicated that (2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride exhibits antimicrobial properties against certain bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Table 1: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antioxidant | Protects cells from oxidative damage |

| Neuroprotective | Mitigates neuronal damage; potential use in neurodegenerative diseases |

| Antimicrobial | Exhibits activity against specific bacterial strains |

Case Study: Neuroprotection in Animal Models

In a controlled study involving animal models of neurodegeneration, administration of (2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride resulted in a significant reduction in markers of oxidative stress and inflammation within the brain tissue. The treated group showed improved cognitive function compared to the control group, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Q & A

What are the optimal synthetic routes for (2S)-5-methyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid hydrochloride, and how do reaction conditions influence stereochemical purity?

Basic

The synthesis typically involves cyclization of precursor intermediates under acidic or basic conditions. For example, cyclization of 5-hydroxy-pyrrolidinone derivatives using HCl in refluxing aqueous media can yield the hydrochloride salt . Stereochemical control is critical: chiral auxiliaries or enantioselective catalysts may be employed to retain the (2S)-configuration. Acidic conditions stabilize intermediates via protonation, reducing racemization risks .

Advanced

Advanced routes leverage diastereomeric resolution or enzymatic catalysis. A study on structurally similar pyrrolidine derivatives demonstrated that hydrolysis of tert-butyl-protected precursors (e.g., di-tert-butyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate) followed by HCl acidification achieves >95% enantiomeric excess (ee) . Kinetic resolution using lipases or chiral HPLC can further purify enantiomers.

Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s structure and purity?

Basic

1H and 13C NMR are primary tools for confirming the dihydro-pyrrole ring and methyl substituents. For example, the 5-methyl group in similar compounds resonates at δ 1.2–1.5 ppm (1H NMR), while the carboxylic acid proton appears as a broad singlet (~δ 12 ppm) . FTIR confirms the carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydrochloride salt (N–H+ stretch ~2500 cm⁻¹) .

Advanced

High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., C₇H₁₂ClNO₂ for the hydrochloride form). X-ray crystallography resolves absolute stereochemistry, as demonstrated in studies of (2R,4R)-4-fluoro-pyrrolidine derivatives . Chiral GC or HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) quantifies enantiomeric purity .

How does the compound’s stability vary under different pH and temperature conditions?

Basic

The hydrochloride salt is stable in acidic aqueous solutions (pH < 3) but hydrolyzes in basic media. For analogs like methyl pyrrolidine carboxylates, refluxing in NaOH degrades the ester to carboxylic acid . Long-term storage at −20°C in anhydrous solvents (e.g., DMSO) is recommended to prevent decomposition.

Advanced

Accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition temperatures (Td) >150°C. In aqueous buffers (pH 7.4), the compound undergoes slow racemization (~5% over 72 hours) due to partial ring-opening .

What are the key challenges in analyzing chiral impurities in this compound?

Advanced

Chiral impurities often arise from incomplete stereochemical control during synthesis or storage-induced racemization. For example, (2R)-enantiomers may form if protective groups are prematurely removed. Chiral SFC (supercritical fluid chromatography) with CO2/ethanol mobile phases separates diastereomers with resolution factors >2.0 . Quantitative NMR using chiral shift reagents (e.g., Eu(hfc)₃) can also detect <1% impurities .

How does the compound interact with biological targets such as enzymes or receptors?

Advanced

The dihydro-pyrrole scaffold mimics proline residues, enabling interactions with prolyl hydroxylases or proteases. In enzyme inhibition assays, analogs showed IC50 values <10 μM for targets like DPP-4 (dipeptidyl peptidase-4) . Molecular docking studies predict hydrogen bonding between the carboxylic acid and active-site residues (e.g., Arg125 in DPP-4) .

How can computational modeling optimize the compound’s pharmacological profile?

Advanced

Density functional theory (DFT) calculations predict pKa (~3.2 for the carboxylic acid) and logP (~−0.5), influencing bioavailability . Molecular dynamics (MD) simulations of membrane permeability (e.g., blood-brain barrier penetration) guide structural modifications, such as adding lipophilic substituents to the 5-methyl group .

How should researchers resolve contradictions in reported synthetic yields or characterization data?

Advanced

Discrepancies often arise from varying reaction scales or purification methods. For example, cyclization yields drop from 63% to 46% when scaling from 5 mmol to 50 mmol due to side reactions . Cross-validate data using orthogonal techniques: if NMR and HRMS conflict, repeat synthesis with deuterated solvents or alternative protecting groups .

What are the best practices for scaling up synthesis without compromising stereochemical integrity?

Advanced

Use flow chemistry for precise control of reaction parameters (e.g., residence time, temperature). A study on pyrrolidine carboxylates achieved 90% yield at 100 g scale using continuous-flow reactors with in-line FTIR monitoring . Optimize crystallization conditions (e.g., anti-solvent addition rates) to enhance enantiomeric purity during salt formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.